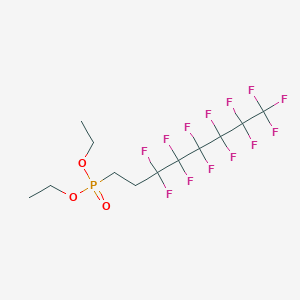
4-氨基-5-甲硫基噻吩-3-羧酸甲酯
描述
Methyl 4-amino-5-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-amino-5-methylthiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-5-methylthiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抑制剂合成
该化合物用于制备各种抑制剂,例如非肽类抑制剂,这些抑制剂能选择性地抑制蛋白酪氨酸磷酸酶1B,并且具有口服生物利用度 .
抗菌剂
该化合物的衍生物显示出显著的抗菌活性。例如,某些衍生物对枯草芽孢杆菌、大肠杆菌、产气荚膜杆菌和金黄色葡萄球菌等微生物具有更强的抑制效果。
药物合成
该化合物可作为药物合成中的中间体,有助于开发治疗各种疾病的新型治疗剂.
材料科学
该化合物的多功能特性使其适合用于材料科学研究,特别是在开发具有特定所需特性的新材料方面.
噻吩衍生物的合成
该化合物参与噻吩衍生物的合成,这些衍生物因其抗菌性能而被使用,也用于创造具有各种生物效应的化合物 .
生物活性研究
基于噻吩的类似物,包括那些源自4-氨基-5-甲硫基噻吩-3-羧酸甲酯的类似物,正在被研究,以确定它们在药物化学中作为生物活性化合物的潜力 .
生化分析
Biochemical Properties
Methyl 4-amino-5-methylthiophene-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can influence the enzyme’s activity, leading to changes in the biochemical pathways they regulate . Additionally, Methyl 4-amino-5-methylthiophene-3-carboxylate can bind to specific proteins, altering their conformation and function .
Cellular Effects
Methyl 4-amino-5-methylthiophene-3-carboxylate has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are enzymes that play a crucial role in cell signaling . This modulation can lead to changes in gene expression, affecting the production of proteins essential for cell function. Furthermore, Methyl 4-amino-5-methylthiophene-3-carboxylate can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-amino-5-methylthiophene-3-carboxylate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been found to inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, Methyl 4-amino-5-methylthiophene-3-carboxylate can activate other enzymes by inducing conformational changes that enhance their activity . These interactions can lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-amino-5-methylthiophene-3-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Methyl 4-amino-5-methylthiophene-3-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term studies have also indicated that prolonged exposure to Methyl 4-amino-5-methylthiophene-3-carboxylate can result in adaptive cellular responses, such as changes in gene expression and metabolic adjustments .
Dosage Effects in Animal Models
The effects of Methyl 4-amino-5-methylthiophene-3-carboxylate vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, Methyl 4-amino-5-methylthiophene-3-carboxylate can exhibit toxic effects, including cellular damage and disruption of normal physiological functions . These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes while minimizing potential toxicity.
Metabolic Pathways
Methyl 4-amino-5-methylthiophene-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . These interactions can lead to changes in the levels of specific metabolites, affecting overall cellular metabolism.
属性
IUPAC Name |
methyl 4-amino-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4-6(8)5(3-11-4)7(9)10-2/h3H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZNLUYSTWCFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464674 | |
| Record name | Methyl 4-amino-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81528-48-5 | |
| Record name | Methyl 4-amino-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















